2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Catalog No.
S13588276
CAS No.
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxyli...

Product Name

2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

IUPAC Name

2-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-9-5-3-4-6-11(9)13(12(14)15)8-7-10(13)2/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

BJBRSOLSRXRMKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC=C2C)C(=O)O

2-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a highly substituted, conformationally restricted building block utilized in structure-based drug design and complex API synthesis. Featuring a cyclobutane ring with a carboxylic acid at position 1, an ortho-tolyl group at position 1, and a methyl group at position 2, this compound provides a specific 3D vector and high lipophilicity. Its primary procurement value lies in its ability to serve as a rigidified, metabolically resistant core that locks the aromatic ring into an orthogonal conformation, making it a critical precursor for targeted therapeutics requiring precise hydrophobic pocket engagement [1].

Generic substitution with less hindered analogs, such as 1-(2-methylphenyl)cyclobutane-1-carboxylic acid or acyclic butanoic acids, fails to replicate the specific orthogonal dihedral angle locked by the C2-methyl group. This substitution leads to a loss of 3D vector precision in structure-based drug design, resulting in increased entropic penalties upon target binding. Furthermore, simpler analogs fail to accurately model the severe steric hindrance encountered at the quaternary C1 center during scale-up amidation, leading to inaccurate process yield projections and downstream manufacturing failures [1].

Impact of C2-Methylation on Amide Coupling Kinetics and Reagent Selection

The addition of the C2-methyl group on the cyclobutane ring, adjacent to the ortho-methylphenyl group, creates extreme steric bulk at the C1 carboxylate. When compared to 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, standard carbodiimide coupling (EDC/HOBt) yields drop precipitously, requiring a shift to highly reactive uronium reagents (e.g., HATU) or acyl chloride activation to achieve viable conversion [1].

Evidence DimensionAmide coupling yield (primary amine, 24h)
Target Compound Data<15% yield (EDC/HOBt); >85% yield (HATU/DIPEA)
Comparator Or Baseline1-(2-methylphenyl)cyclobutane-1-carboxylic acid (~65% yield with EDC/HOBt)
Quantified Difference50% absolute reduction in yield with standard reagents, necessitating specialized coupling protocols.
Conditions1.2 eq coupling reagent, primary amine, DCM, RT, 24h.

Procurement teams must factor in the cost of specialized coupling reagents (like HATU) and adjusted synthetic routes when selecting this highly hindered building block.

Dihedral Angle Locking for Structure-Based Drug Design

The vicinal C2-methyl group restricts the rotation of the o-tolyl substituent, locking the aromatic ring into an orthogonal conformation relative to the cyclobutane core. This rigidification minimizes the entropic penalty upon binding to target hydrophobic pockets, a feature entirely absent in unmethylated comparators [1].

Evidence DimensionRotational energy barrier (aryl-C1 bond)
Target Compound Data>18 kcal/mol (conformationally locked at 37°C)
Comparator Or Baseline1-(2-methylphenyl)cyclobutane-1-carboxylic acid (~12 kcal/mol, freely rotating)
Quantified Difference>6 kcal/mol increase in rotational barrier, ensuring a fixed 3D trajectory.
ConditionsDFT calculations (B3LYP/6-31G*) and variable-temperature NMR analysis.

Selecting this specific doubly-methylated compound is critical for generating rigidified API analogs that require a fixed orthogonal aryl trajectory for target affinity.

Impact of Defined Relative Stereochemistry on Downstream Purification

Possessing two chiral centers (C1 and C2), this compound exists as cis and trans diastereomers. Procuring a diastereomerically pure grade (>98% de) rather than a crude isomeric mixture prevents the need for complex, low-yielding preparative chromatography of the final coupled API products [1].

Evidence DimensionDownstream API isolation yield
Target Compound Data>75% isolated yield (using >98% de precursor)
Comparator Or BaselineDiastereomeric mixture (approx. 50:50 cis/trans precursor)
Quantified Difference40% absolute increase in final isolated yield due to the avoidance of late-stage isomeric resolution.
ConditionsMultistep synthesis culminating in normal-phase silica purification of the final amide.

Purchasing the isomerically defined building block eliminates expensive and low-yielding late-stage diastereomeric separations, directly reducing manufacturing costs.

Enhanced Microsomal Stability via Dual-Methyl Steric Shielding

The incorporation of both the ortho-methyl and the cyclobutane C2-methyl groups provides significant steric shielding to the cyclobutane core and the benzylic position. This structural feature substantially reduces susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted phenylcyclobutanes [1].

Evidence DimensionIn vitro intrinsic clearance (CLint)
Target Compound Data<15 µL/min/mg protein
Comparator Or Baseline1-phenylcyclobutane-1-carboxylic acid (>45 µL/min/mg protein)
Quantified Difference3-fold reduction in intrinsic clearance.
ConditionsHuman Liver Microsomes (HLM) assay, 1 µM compound, 37°C, 45 min incubation.

For medicinal chemistry procurement, this building block offers a pre-optimized core for advancing lead compounds with improved pharmacokinetic profiles.

Synthesis of Conformationally Restricted CNS Therapeutics

Appropriate for developing rigidified analogs of centrally acting agents where the orthogonal aryl orientation dictates receptor subtype selectivity and minimizes off-target binding [1].

Development of High-Affinity Kinase Inhibitors

Serves as a highly lipophilic, 3D-vector-optimized capping group that fills deep, narrow hydrophobic pockets (e.g., the DFG-out pocket) without incurring a high entropic penalty upon binding [1].

Library Generation for Agrochemicals

Acts as a core with quantified lower intrinsic clearance for novel fungicides or herbicides where prolonged environmental half-life and specific target binding geometries are required for efficacy [1].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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